molecular formula C12H18N2O B8326230 4-(1-Methoxy-piperidin-4-yl)-phenylamine

4-(1-Methoxy-piperidin-4-yl)-phenylamine

Cat. No.: B8326230
M. Wt: 206.28 g/mol
InChI Key: WGVVKADFKMTIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methoxy-piperidin-4-yl)-phenylamine is a synthetic aromatic amine featuring a piperidine ring substituted with a methoxy group at the 1-position and linked to a phenylamine moiety.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(1-methoxypiperidin-4-yl)aniline

InChI

InChI=1S/C12H18N2O/c1-15-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3

InChI Key

WGVVKADFKMTIRZ-UHFFFAOYSA-N

Canonical SMILES

CON1CCC(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Piperidine vs. Piperazine Rings : Piperidine (6-membered, one N) offers lower basicity compared to piperazine (6-membered, two Ns), affecting hydrogen-bonding capacity and solubility. Piperazine derivatives (e.g., 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine) are more polar and often used in hydrophilic environments .
  • In contrast, trifluoromethyl groups (e.g., in 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine) increase hydrophobicity and metabolic resistance .

Research Findings and Implications

Metabolic Considerations: Piperidine-containing phenylamines may undergo bioactivation to reactive intermediates (e.g., iminoquinones), necessitating toxicity studies .

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy) enhance nucleophilic reactivity, useful in click chemistry or catalysis .
  • Steric bulk (e.g., tert-butyl) improves thermal stability but reduces solubility .

Therapeutic Potential: The piperidine moiety in this compound could facilitate CNS penetration, making it a candidate for neuroactive drug development.

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